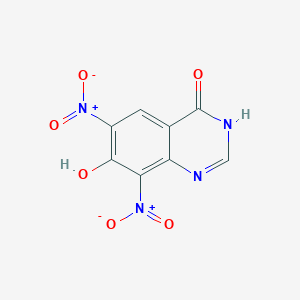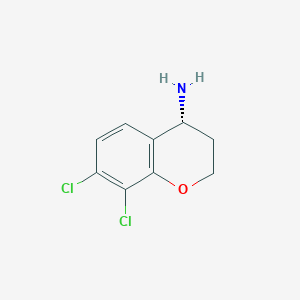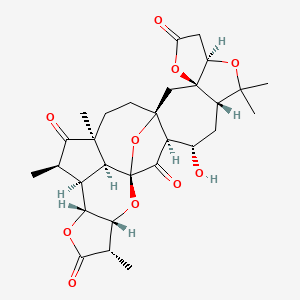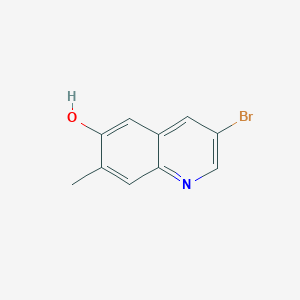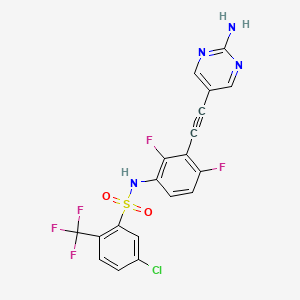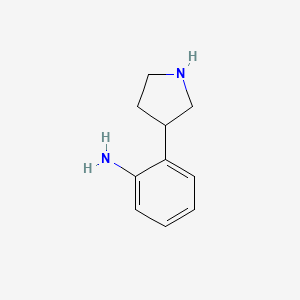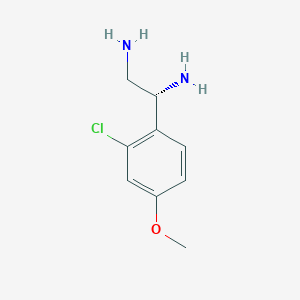
Ethyl3-hydroxy-4-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-4-oxocyclohexanecarboxylate is an organic compound belonging to the class of esters It is derived from the reaction of 3-hydroxy-4-oxocyclohexanecarboxylic acid with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-4-oxocyclohexanecarboxylate typically involves the esterification of 3-hydroxy-4-oxocyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-hydroxy-4-oxocyclohexanecarboxylate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-oxo-4-oxocyclohexanecarboxylate or 3-hydroxy-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of ethyl 3-hydroxy-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-4-oxocyclohexanecarboxylate can be compared with other similar compounds such as:
Ethyl 4-oxocyclohexanecarboxylate: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
Ethyl 2-oxocyclohexanecarboxylate: Has the carbonyl group at a different position, leading to variations in its chemical properties and applications.
4-(Ethoxycarbonyl)cyclohexanone: Another ester derivative with distinct structural and functional characteristics.
The unique combination of functional groups in ethyl 3-hydroxy-4-oxocyclohexanecarboxylate makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6,8,11H,2-5H2,1H3 |
Clé InChI |
WDNUZRKMOVJQSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(=O)C(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


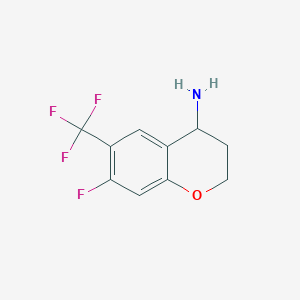
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)

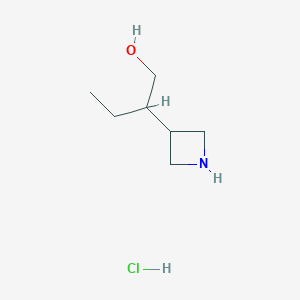
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
